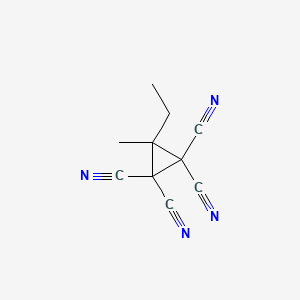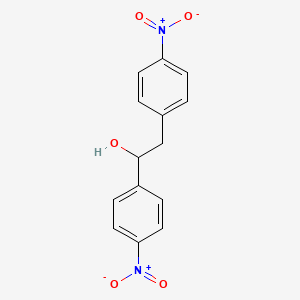
3-Ethyl-3-methyl-1,1,2,2-cyclopropanetetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-3-methyl-1,1,2,2-cyclopropanetetracarbonitrile: is an organic compound with the molecular formula C10H8N4 It is a derivative of cyclopropane, characterized by the presence of four nitrile groups attached to the cyclopropane ring, along with ethyl and methyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-methyl-1,1,2,2-cyclopropanetetracarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl and methyl-substituted cyclopropane derivatives.
Nitrile Introduction: The nitrile groups are introduced through reactions involving cyanation agents like sodium cyanide or potassium cyanide.
Cyclopropane Formation: The cyclopropane ring is formed through cyclization reactions, often using strong bases or catalysts to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include:
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Catalyst Selection: Using efficient catalysts to enhance reaction rates and selectivity.
Purification: Employing purification techniques like distillation, crystallization, or chromatography to obtain the final product with high purity.
化学反応の分析
反応の種類
3-エチル-3-メチル-1,1,2,2-シクロプロパンテトラカルボニトリルは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、対応するカルボン酸または他の酸化された誘導体を形成するために酸化することができます。
還元: 還元反応は、ニトリル基を1級アミンまたは他の還元された形態に変換することができます。
置換: ニトリル基は置換反応に参加することができ、新しい誘導体の形成につながります。
一般的な試薬と条件
酸化剤: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元剤: 水素化リチウムアルミニウム(LiAlH4)または触媒の存在下での水素ガス(H2)などの還元剤を使用できます。
置換試薬: アミンやアルコールなどの求核剤を置換反応に使用できます。
主要な生成物
酸化生成物: カルボン酸またはケトン。
還元生成物: 1級アミンまたは2級アミン。
置換生成物: 使用された求核剤に応じて、さまざまな置換誘導体。
4. 科学研究への応用
3-エチル-3-メチル-1,1,2,2-シクロプロパンテトラカルボニトリルは、いくつかの科学研究に応用されています。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な生物活性とその生体分子との相互作用について調査されています。
医学: その潜在的な治療特性と医薬品開発の前駆体として調査されています。
産業: 特殊化学薬品や材料の生産に使用されます。
科学的研究の応用
3-Ethyl-3-methyl-1,1,2,2-cyclopropanetetracarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
3-エチル-3-メチル-1,1,2,2-シクロプロパンテトラカルボニトリルの作用機序には、分子標的や経路との相互作用が含まれます。ニトリル基は、さまざまな化学反応に参加することができ、反応性中間体の形成につながります。これらの中間体は、生物分子と相互作用し、細胞プロセスや経路に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
- 3-エチル-3-メチル-1,1,2,2-テトラシアノプロパン
- 1-メチル-1-エチル-テトラシアノシクロプロパン
- アエチル-メチル-シクロプロパン-1,1,2,2-テトラカルボニトリル
独自性
3-エチル-3-メチル-1,1,2,2-シクロプロパンテトラカルボニトリルは、シクロプロパン環上の特定の置換パターンが、独特の化学的および物理的特性をもたらすため、ユニークです。エチル基とメチル基の組み合わせと4つのニトリル基により、研究や産業におけるさまざまな用途に役立つ汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- 3-Ethyl-3-methyl-1,1,2,2-tetracyanopropane
- 1-Methyl-1-ethyl-tetracyanocyclopropane
- Aethyl-methyl-cyclopropan-1,1,2,2-tetracarbonitril
Uniqueness
3-Ethyl-3-methyl-1,1,2,2-cyclopropanetetracarbonitrile is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. Its combination of ethyl and methyl groups, along with four nitrile groups, makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
13017-68-0 |
|---|---|
分子式 |
C10H8N4 |
分子量 |
184.20 g/mol |
IUPAC名 |
3-ethyl-3-methylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C10H8N4/c1-3-8(2)9(4-11,5-12)10(8,6-13)7-14/h3H2,1-2H3 |
InChIキー |
RCQUCCNRYJPYCP-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(C1(C#N)C#N)(C#N)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11108351.png)
![5-{1-[2-(4-fluorophenoxy)acetyl]-4-piperidyl}-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11108359.png)
![N-methyl-N-[4-(1-methyl-9H-beta-carbolin-4-yl)butyl]acetamide](/img/structure/B11108360.png)

![N'-[(E)-1-phenylethylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B11108377.png)

![2-[2,4-Dichloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11108388.png)
![N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B11108390.png)
![N-(3,5-Dimethylphenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11108396.png)
![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-cyclohexyl-4-oxobutanamide](/img/structure/B11108403.png)
![3-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11108419.png)

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11108428.png)

